Cas no 23357-13-3 (Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate)

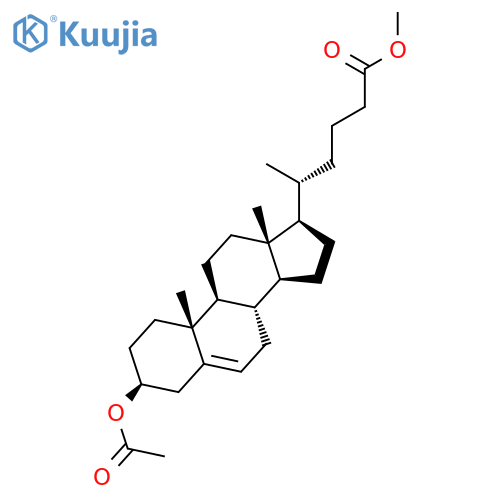

23357-13-3 structure

商品名:Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-acetoxy-23a-homo-5-cholen-24-oate

- 3β-Acetoxychol-5-en-24-carbonsaeuremethylester;

- Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate

- SCHEMBL11869156

- 23357-13-3

- Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate

-

- インチ: InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1

- InChIKey: TYJYTLSSLZGQBS-JBZGATTQSA-N

計算された属性

- せいみつぶんしりょう: 444.32400

- どういたいしつりょう: 444.32395988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 757

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

- PSA: 52.60000

- LogP: 6.47650

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M126745-1g |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 1g |

$ 1195.00 | 2022-06-04 | ||

| TRC | M126745-1000mg |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 1g |

$ 1441.00 | 2023-04-17 | ||

| TRC | M126745-2.5g |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 2.5g |

$ 4500.00 | 2023-09-07 | ||

| TRC | M126745-250mg |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 250mg |

$ 448.00 | 2023-04-17 | ||

| TRC | M126745-100mg |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 100mg |

$ 190.00 | 2023-04-17 | ||

| TRC | M126745-500mg |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate |

23357-13-3 | 500mg |

$ 867.00 | 2023-04-17 |

Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

23357-13-3 (Methyl (3β)-3-(acetyloxy)chol-5-ene-24-carboxylate) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬